3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- is a complex organic compound characterized by its unique molecular structure. It consists of 25 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom, making a total of 49 atoms
Chemical Reactions Analysis
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can be compared with other similar compounds, such as:
3H-Pyrido[2,1-c][1,4]oxazepine, 4-[(4-chlorophenyl)-4-morpholinylmethyl]octahydro-: This compound has a similar core structure but with different substituents, leading to different chemical properties and applications.
Other oxazepine derivatives:
The uniqueness of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- lies in its specific substituents and the resulting chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56099-54-8 |
---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-benzhydrylidene-5,7,8,9,10,10a-hexahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C22H25NO/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)20-15-23-14-8-7-13-21(23)17-24-16-20/h1-6,9-12,21H,7-8,13-17H2 |
InChI Key |
NHBFGISFSALNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)COCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.